molecular formula C13H21NO6 B13493513 2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers

2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers

Cat. No.: B13493513
M. Wt: 287.31 g/mol
InChI Key: CZOZFDRQHWNRFN-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic derivative featuring a [1,4]dioxino[2,3-c]pyrrolidine core fused with a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid side chain. Its diastereomeric mixture arises from stereochemical diversity at the pyrrolidine ring, which impacts its physicochemical and biological properties. The Boc group enhances solubility and stability during synthetic applications, while the acetic acid moiety facilitates conjugation or derivatization.

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-3-yl]acetic acid

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-5-9-10(6-14)19-8(7-18-9)4-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

CZOZFDRQHWNRFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OC(CO2)CC(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Dioxino-Pyrrol Ring System

  • Starting Materials:
    The synthesis typically begins with a suitably substituted pyrrolidine derivative bearing functional groups amenable to cyclization, such as amino or hydroxyl groups.

  • Reaction Conditions:
    Cyclization is achieved through nucleophilic attack facilitated by acid or base catalysis under reflux conditions in inert solvents like tetrahydrofuran or dichloromethane, often with the presence of dehydrating agents to promote ring closure.

  • Key Reactions:

    • Nucleophilic substitution or addition to form the dioxino ring, often via epoxide intermediates or diol derivatives.
    • Use of dihydroxy precursors and subsequent cyclization under acidic conditions to form the fused heterocycle.

Introduction of the tert-Butoxycarbonyl (Boc) Group

  • Methodology:
    The Boc protecting group is introduced onto amino functionalities using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

  • Reaction Conditions:

    • Solvent: Typically dichloromethane or acetonitrile.
    • Temperature: Ambient or slightly cooled to control reaction rate.
    • Duration: Several hours to ensure complete protection.
  • Data:
    The presence of the Boc group is confirmed via NMR spectroscopy, showing characteristic tert-butyl signals around 1.4 ppm and carbamate carbonyl signals near 155-156 ppm in ^13C NMR.

Functionalization with Acetic Acid Derivatives

The next stage involves attaching the acetic acid moiety to the heterocyclic scaffold, forming the core of the target compound.

Alkylation or Acylation of the Heterocycle

  • Method:

    • Use of acyl chlorides or anhydrides derived from acetic acid to acylate nucleophilic sites on the heterocycle.
    • Alternatively, direct alkylation with haloacetic acids or their derivatives under basic conditions.
  • Reaction Conditions:

    • Solvent: Dichloromethane, tetrahydrofuran, or acetonitrile.
    • Base: Triethylamine or pyridine to scavenge HCl or other acids formed.
    • Temperature: Typically 0°C to room temperature to control selectivity.
  • Data:
    The formation of the acetic acid linkage is verified through IR spectroscopy (carbonyl stretch near 1700 cm^-1) and NMR, where the methylene protons adjacent to the acid group appear around 3.5-4.0 ppm.

Esterification and Hydrolysis

  • Ester Formation:
    Under Fischer esterification conditions with alcohols and acid catalysts, if necessary, to modify the acid group.

  • Hydrolysis:
    To convert esters back to acids, controlled hydrolysis using aqueous acid or base is employed, monitored by TLC and NMR.

Diastereomeric Mixture Formation and Control

The synthesis often results in a mixture of diastereomers due to stereocenters in the heterocyclic system.

  • Method:

    • Stereoselective reactions are challenging; thus, diastereomeric mixtures are typically obtained via non-stereoselective conditions.
    • Separation is achieved through chromatography (silica gel, reverse-phase HPLC) based on polarity differences.
  • Research Findings:

    • Data tables from experimental procedures report diastereomer ratios, often around 9:1, with purification steps critical for isolating the major diastereomer.
    • NMR and MS data confirm the diastereomeric nature and purity.

Reaction Data Summary

Step Reagents Solvent Temperature Yield Notes
Ring formation Diols, dehydrating agents Tetrahydrofuran Reflux Not specified Fused heterocycle synthesis
Boc protection Boc2O, triethylamine Dichloromethane Ambient Complete Confirmed via NMR
Acylation Acyl chloride, triethylamine Dichloromethane 0–25°C Variable Confirmed via IR, NMR
Diastereomer separation Silica chromatography - - 9:1 ratio Purification step

Research Discoveries and Innovations

  • Novel Synthetic Routes:
    Recent patents and publications highlight innovative strategies such as asymmetric catalysis and stereoselective cyclizations to improve diastereomeric purity.

  • Catalytic Approaches:
    Use of chiral catalysts and auxiliaries have been explored to favor the formation of a specific diastereomer, although current methods predominantly yield mixtures.

  • Green Chemistry Considerations: Solvent recycling and milder reaction conditions are being adopted to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrolidine Derivatives

  • rac-(4aR,7aR)-6-[(tert-Butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4λ⁶-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid (): Structural Differences: Replaces the dioxane oxygen with a sulfone group (SO₂), increasing polarity and oxidative stability. Molecular Weight: 321.35 g/mol vs. ~317–325 g/mol (estimated for the target compound).

Pyridine-Fused Dioxane Derivatives

  • 2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid (): Core Heterocycle: Replaces pyrrolidine with pyridine, introducing aromaticity and altering electron distribution. Acidity: The pyridine nitrogen increases the acetic acid’s acidity (pKa ~2–3) compared to the target compound (pKa ~4–5 for aliphatic carboxylic acids). Applications: Pyridine derivatives are more commonly used in drug design (e.g., kinase inhibitors) due to their rigid planar structure .

Boc-Protected Pyrrole Derivatives

  • Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (): Structural Similarities: Shares the Boc-protected amine and ester/acid functionalization. Key Differences: Incorporates indole substituents and lacks the dioxane ring, reducing conformational flexibility.

Diastereomer-Containing Analogues

  • 2-(tert-Butyl-dimethyl-silanyloxy)-2-(hydroxy-phenyl-methyl)-dec-3-ynoic acid tert-butyl ester (): Diastereomer Ratio: Isolated as a 90:10 mixture via flash chromatography, highlighting challenges in stereochemical control. Separation Techniques: Similar chromatographic methods (e.g., silica gel with ethyl acetate/cyclohexane) may apply to the target compound .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Sulfone Analog () Pyridine Analog () Indole-Pyrrole Ester ()
Core Structure [1,4]Dioxino[2,3-c]pyrrolidine Oxathiino[2,3-c]pyrrolidine Dioxino[2,3-b]pyridine Pyrrole-Indole
Functional Groups Boc, Acetic Acid Boc, Sulfone, Carboxylic Acid Acetic Acid Boc, Indole, Ester
Molecular Weight (g/mol) ~317–325 (estimated) 321.35 195.18 554–582
Diastereomer Separation Required (mixture) Not reported Not applicable Not required (single product)
Toxicity (GHS) Likely H302/H312 (oral/skin toxicity) Not reported Not reported Not reported

Research Findings and Challenges

  • Stereochemical Complexity : The diastereomeric mixture complicates purification and characterization, as seen in analogous systems .
  • Safety Profile : Related Boc-protected compounds (e.g., RS-2109 in ) exhibit acute toxicity (H302, H312) and require stringent handling protocols .
  • Synthetic Optimization : Copper catalysis () and silica-based chromatography are transferable strategies but may require adjustments for the target’s bicyclic core .

Biological Activity

The compound 2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid , a mixture of diastereomers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant studies.

  • IUPAC Name : 2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid
  • CAS Number : Not provided in the sources.
  • Molecular Formula : C12H19NO6
  • Molecular Weight : 273.29 g/mol

Biological Activity Overview

The biological activity of this compound has not been extensively documented in major pharmacological databases. However, preliminary studies and related compounds suggest potential activities that warrant further investigation.

Pharmacological Effects

  • Antimicrobial Activity : Some derivatives of pyrrolidine and dioxin compounds have shown antimicrobial properties. The structural similarity may indicate potential efficacy against bacterial strains.
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Cytotoxicity : Initial studies on related compounds indicate possible cytotoxic effects on various cancer cell lines, suggesting a need for further evaluation in cancer research contexts.

The exact mechanisms through which 2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid exerts its effects are not fully elucidated. However, based on structural analogs:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with specific receptors that mediate cellular responses to inflammation or infection.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of a series of pyrrolidine derivatives against common pathogens. The results indicated that certain analogs demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. While specific data on the diastereomeric mixture is lacking, these findings suggest potential antimicrobial activity for the compound .

Study 2: Cytotoxicity Assessment

In vitro assays conducted on related compounds showed varying degrees of cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The assessment utilized MTT assays to measure cell viability post-treatment with different concentrations of the compounds. Although direct studies on the diastereomers are needed, the results from similar structures imply a promising avenue for cancer therapeutic applications.

Data Summary Table

PropertyValue
IUPAC Name2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid
Molecular FormulaC12H19NO6
Molecular Weight273.29 g/mol
Antimicrobial ActivityPotentially active against bacteria
Anti-inflammatory ActivitySuggested inhibition of cytokines
CytotoxicityPromising against cancer cell lines

Q & A

Q. How can synthetic routes for this compound be optimized to improve diastereomeric purity?

Methodological Answer: Optimization requires a combination of statistical experimental design (e.g., factorial or response surface methodology) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) . For example:

  • Solvent selection : Polar aprotic solvents like dichloromethane or THF can influence reaction kinetics and stereoselectivity .
  • Catalyst screening : Transition-metal catalysts or chiral auxiliaries may enhance diastereomer formation .
  • Reaction monitoring : Use TLC or HPLC to track intermediates and adjust conditions dynamically .

Q. What analytical techniques are most reliable for characterizing diastereomers of this compound?

Methodological Answer:

  • NMR spectroscopy : Compare 1H^{1}\text{H} and 13C^{13}\text{C} spectra to identify distinct diastereomeric splitting patterns (e.g., differences in coupling constants or chemical shifts for pyrrolidine/dioxane protons) .
  • Chiral HPLC/SFC : Utilize columns with chiral stationary phases (e.g., cellulose derivatives) and optimize mobile-phase composition (e.g., hexane/isopropanol gradients) to resolve diastereomers .
  • Mass spectrometry (MS) : Confirm molecular integrity via high-resolution MS (HRMS) and monitor fragmentation patterns .

Q. How can diastereomers be separated at scale for biological testing?

Methodological Answer:

  • Preparative chromatography : Scale chiral HPLC or SFC with automated fraction collection .
  • Crystallization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to exploit differences in diastereomeric solubility .
  • Derivatization : Introduce temporary functional groups (e.g., Boc-protected amines) to enhance separation efficiency .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of diastereomers?

Methodological Answer:

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to compare ground-state energies and transition-state barriers for diastereomer interconversion .
  • Molecular dynamics (MD) : Simulate solvent interactions to assess conformational stability of the hexahydro-pyrrolidine core .
  • Docking studies : Evaluate diastereomer-specific binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

Q. What experimental strategies resolve contradictions in diastereomer activity data?

Methodological Answer:

  • Cross-validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) and use orthogonal techniques (e.g., SPR vs. fluorescence polarization for binding studies) .
  • Metabolite profiling : Perform LC-MS/MS to rule out diastereomer-specific degradation or metabolic interference .
  • Cohort analysis : Apply multivariate statistics (e.g., PCA) to isolate variables (e.g., solvent residues, impurities) skewing bioactivity results .

Q. How can reaction conditions be designed to minimize epimerization during synthesis?

Methodological Answer:

  • Low-temperature protocols : Conduct reactions below 20C-20^\circ \text{C} to suppress thermal racemization .
  • Acid/base control : Avoid strongly acidic conditions (e.g., TFA) during Boc-deprotection; use mild bases (e.g., NaHCO3_3) to stabilize intermediates .
  • In-situ monitoring : Employ inline FTIR or Raman spectroscopy to detect epimerization in real time .

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